Dibutylchloromethylphosphine oxide
Overview
Description
Dibutylchloromethylphosphine oxide is a useful research compound. Its molecular formula is C9H20ClOP and its molecular weight is 210.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Acyl Derivatives and Decarboxylated Derivatives : Barton and Samadi (1992) described a method involving tributylphosphine for synthesizing acyl derivatives of N-hydroxy-2-thio-pyridone, leading to high yields of decarboxylated derivatives after irradiation. This method showcases the potential of phosphine oxides in facilitating complex organic syntheses (Barton & Samadi, 1992).
Extraction of Uranium(VI) and Thorium(IV) : Ghalsasi and Shinde (1998) proposed tributylphosphine oxide as an effective extractant for uranium(VI) and thorium(IV) from salicylate media, highlighting its application in the separation and purification of these elements (Ghalsasi & Shinde, 1998).
Acid-Base and Complexing Properties : Mironov et al. (2013) investigated the acid-base and complexing properties of asymmetrical phosphine oxides, including dibutylphosphine oxide derivatives. This study contributes to understanding the chemical behavior of these compounds in various environments (Mironov et al., 2013).
Extraction of Lead(II) and Copper(II) : Sonawale, Ghalsasi, and Argekar (2001) used tributylphosphine oxide as an extractant for lead(II) and copper(II), demonstrating its utility in the separation and determination of these metals in various samples, including environmental and pharmaceutical ones (Sonawale, Ghalsasi, & Argekar, 2001).
Synthesis of P-C-P Backbones : Lecerclé, Sawicki, and Taran (2006) found that n-tributylphosphine catalyzes the alpha-P addition on activated alkynes, offering a new route to synthesize biologically important bis-phosphonates analogues, which are crucial in medicinal chemistry (Lecerclé, Sawicki, & Taran, 2006).
Stoichiometry and Structure of Organotin Chloride Adducts : Yoder, Margolis, and Horne (2001) explored the structure of phosphine and phosphine oxide adducts with organotin chlorides, contributing to the understanding of organometallic chemistry and the behavior of these complexes (Yoder, Margolis, & Horne, 2001).
properties
IUPAC Name |
1-[butyl(chloromethyl)phosphoryl]butane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20ClOP/c1-3-5-7-12(11,9-10)8-6-4-2/h3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMSCHSNULTMAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(CCCC)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClOP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutylchloromethylphosphine oxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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